Butanoic acid, 4-((2-benzoylphenyl)amino)-4-oxo-
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Overview
Description
4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C17H15NO4 and a molecular weight of 297.31 g/mol . It is also known as N-(2-benzoylphenyl)succinamic acid. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-aminobenzophenone with succinic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nepafenac: A prodrug of amfenac, used for its anti-inflammatory properties.
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with similar structural features.
Uniqueness
4-[(2-benzoylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41242-32-4 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
4-(2-benzoylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15NO4/c19-15(10-11-16(20)21)18-14-9-5-4-8-13(14)17(22)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)(H,20,21) |
InChI Key |
SYXRXDIUZFAGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Origin of Product |
United States |
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